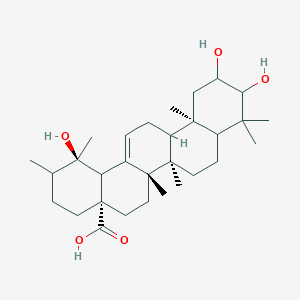

Hydroxypomolic acid

Description

Hydroxypomolic acid is an ursane-type pentacyclic triterpene characterized by a hydroxyl group substitution at the C-2β position of its core structure. It is isolated from medicinal plants such as Rehmannia glutinosa Liboschitz var. purpurea Makino, where it contributes to the plant’s pharmacological profile, including antioxidant and anti-inflammatory activities . Its molecular formula is C₃₀H₄₈O₅, with a molecular weight of 488.7 g/mol. The compound’s bioactivity is influenced by its hydroxylation pattern and ursane skeleton, which are critical for interactions with biological targets.

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(1R,4aS,6aS,6bR,12aR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27+,28+,29+,30-/m0/s1 |

InChI Key |

OXVUXGFZHDKYLS-YEIKXUGFSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxypomolic acid can be synthesized through various chemical reactions involving pomolic acid as a precursor. One common method involves the hydroxylation of pomolic acid using specific reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve the desired hydroxylation at the 2β position .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the aerial parts of Rehmannia glutinosa. The extraction process includes solvent extraction, partitioning, and column chromatography to isolate and purify the compound. Advanced spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, are used to confirm the chemical structure of the isolated compound .

Chemical Reactions Analysis

Types of Reactions

Hydroxypomolic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex triterpenoids.

Biology: Studied for its role in modulating biological pathways and cellular processes.

Medicine: Investigated for its anti-inflammatory, anticancer, and antioxidant properties.

Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Hydroxypomolic acid exerts its effects through various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Structural Differences and Implications

Hydroxyl vs. This increases solubility in aqueous environments but may reduce membrane permeability .

Backbone Modifications :

- Ursolic acid lacks the C-2 hydroxyl and C-19 substitutions present in this compound but features a C-3 hydroxyl and C-17 carboxyl group. These differences underpin its broader therapeutic applications, including anti-diabetic effects .

- Asiatic acid shares the same molecular weight as this compound but has an additional hydroxyl at C-23, which is critical for its neuroprotective properties .

Challenges in Predicting Bioactivity

Despite structural similarities, studies emphasize that minor modifications can drastically alter bioactivity. For example:

- This compound and 2-oxopomolic acid share ~98% structural similarity (Tanimoto coefficient >0.85) but differ in target engagement due to the hydroxyl/ketone dichotomy .

- Pomolic acid lacks the C-2 hydroxyl but exhibits stronger anticancer activity than this compound in certain cell lines, highlighting the role of lipophilicity in membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.